molecular formula C21H14FNO4 B2568751 N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide CAS No. 886170-65-6

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide

Cat. No.: B2568751
CAS No.: 886170-65-6
M. Wt: 363.344
InChI Key: YQTGNLYIYHRJQN-UHFFFAOYSA-N
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Description

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a fluorinated xanthene core and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide typically involves the reaction of 5-fluoro-9-oxo-9H-xanthene-3-carboxylic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated analogs.

Scientific Research Applications

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The fluorinated xanthene core allows the compound to act as a fluorescent probe, enabling the visualization of biological processes. Additionally, its phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-furamide
  • N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide
  • N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4-dimethoxybenzamide

Uniqueness

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is unique due to its specific combination of a fluorinated xanthene core and a phenoxyacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-fluoro-9-oxoxanthen-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO4/c22-17-8-4-7-16-20(25)15-10-9-13(11-18(15)27-21(16)17)23-19(24)12-26-14-5-2-1-3-6-14/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTGNLYIYHRJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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